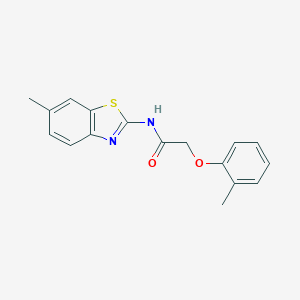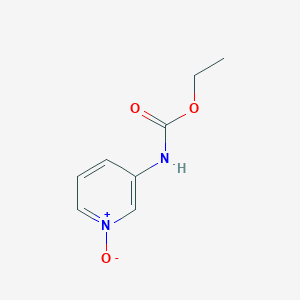![molecular formula C13H20N2O3S B239867 1-[(4-Methoxy-3-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B239867.png)
1-[(4-Methoxy-3-methylphenyl)sulfonyl]-4-methylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Methoxy-3-methylphenyl)sulfonyl]-4-methylpiperazine (MMPS) is a synthetic compound that belongs to the class of sulfonamide derivatives. It has been extensively studied for its potential use in the field of medicinal chemistry due to its diverse biological activities.
Mecanismo De Acción
The exact mechanism of action of 1-[(4-Methoxy-3-methylphenyl)sulfonyl]-4-methylpiperazine is not fully understood. However, it has been proposed that 1-[(4-Methoxy-3-methylphenyl)sulfonyl]-4-methylpiperazine exerts its biological activities by inhibiting various enzymes and proteins involved in cellular processes. For example, 1-[(4-Methoxy-3-methylphenyl)sulfonyl]-4-methylpiperazine has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. 1-[(4-Methoxy-3-methylphenyl)sulfonyl]-4-methylpiperazine has also been found to inhibit the activity of HIV reverse transcriptase, an enzyme involved in the replication of the virus. Additionally, 1-[(4-Methoxy-3-methylphenyl)sulfonyl]-4-methylpiperazine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
1-[(4-Methoxy-3-methylphenyl)sulfonyl]-4-methylpiperazine has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. 1-[(4-Methoxy-3-methylphenyl)sulfonyl]-4-methylpiperazine has also been found to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs). Additionally, 1-[(4-Methoxy-3-methylphenyl)sulfonyl]-4-methylpiperazine has been shown to inhibit the production of reactive oxygen species (ROS) in cells, which can cause oxidative damage to cellular components.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(4-Methoxy-3-methylphenyl)sulfonyl]-4-methylpiperazine has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. 1-[(4-Methoxy-3-methylphenyl)sulfonyl]-4-methylpiperazine has been extensively studied for its biological activities, which makes it a useful tool for investigating various cellular processes. However, there are also limitations to using 1-[(4-Methoxy-3-methylphenyl)sulfonyl]-4-methylpiperazine in lab experiments. It has been found to exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments. Additionally, the exact mechanism of action of 1-[(4-Methoxy-3-methylphenyl)sulfonyl]-4-methylpiperazine is not fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on 1-[(4-Methoxy-3-methylphenyl)sulfonyl]-4-methylpiperazine. One potential area of research is the development of 1-[(4-Methoxy-3-methylphenyl)sulfonyl]-4-methylpiperazine derivatives with improved biological activities and lower toxicity. Another area of research is the investigation of the mechanism of action of 1-[(4-Methoxy-3-methylphenyl)sulfonyl]-4-methylpiperazine, which could lead to the development of new drugs targeting similar cellular processes. Additionally, 1-[(4-Methoxy-3-methylphenyl)sulfonyl]-4-methylpiperazine could be further investigated for its potential use in the treatment of various diseases, including cancer, viral infections, and inflammatory disorders.
Métodos De Síntesis
1-[(4-Methoxy-3-methylphenyl)sulfonyl]-4-methylpiperazine can be synthesized by reacting 4-methoxy-3-methylbenzenesulfonyl chloride with 4-methylpiperazine in the presence of a base such as triethylamine. The reaction is carried out in anhydrous conditions and the product is purified by column chromatography. The yield of 1-[(4-Methoxy-3-methylphenyl)sulfonyl]-4-methylpiperazine obtained by this method is around 70%.
Aplicaciones Científicas De Investigación
1-[(4-Methoxy-3-methylphenyl)sulfonyl]-4-methylpiperazine has been extensively studied for its potential use in the field of medicinal chemistry. It has been shown to exhibit a broad range of biological activities, including antitumor, antiviral, antibacterial, and anti-inflammatory properties. 1-[(4-Methoxy-3-methylphenyl)sulfonyl]-4-methylpiperazine has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to inhibit the replication of the human immunodeficiency virus (HIV) and herpes simplex virus (HSV). 1-[(4-Methoxy-3-methylphenyl)sulfonyl]-4-methylpiperazine has been found to exhibit antibacterial activity against various gram-positive and gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Additionally, 1-[(4-Methoxy-3-methylphenyl)sulfonyl]-4-methylpiperazine has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Propiedades
Nombre del producto |
1-[(4-Methoxy-3-methylphenyl)sulfonyl]-4-methylpiperazine |
|---|---|
Fórmula molecular |
C13H20N2O3S |
Peso molecular |
284.38 g/mol |
Nombre IUPAC |
1-(4-methoxy-3-methylphenyl)sulfonyl-4-methylpiperazine |
InChI |
InChI=1S/C13H20N2O3S/c1-11-10-12(4-5-13(11)18-3)19(16,17)15-8-6-14(2)7-9-15/h4-5,10H,6-9H2,1-3H3 |
Clave InChI |
UWAAPSLFKVWKBR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C)OC |
SMILES canónico |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B239784.png)
![4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B239787.png)
![2-(4-bromophenoxy)-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B239793.png)
![N-[4-(propanoylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B239796.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B239798.png)
![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-bromo-4-methoxybenzamide](/img/structure/B239800.png)

![Ethyl 3-{5-[4-(ethoxycarbonyl)phenyl]-1,3,4-thiadiazol-2-yl}benzoate](/img/structure/B239813.png)




